molecular formula C26H24N4O4 B14701719 (5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate CAS No. 20816-95-9

(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate

Cat. No.: B14701719
CAS No.: 20816-95-9
M. Wt: 456.5 g/mol
InChI Key: UKLGRWPGDFQNLT-UHFFFAOYSA-O
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Description

(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of phenoxazines, which are known for their chromophoric properties, making them useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate typically involves the condensation of aniline derivatives with appropriate phenoxazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenoxazine derivatives depending on the reagents used.

Scientific Research Applications

(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment due to its chromophoric properties.

    Biology: Employed as a fluorescent probe for cell imaging and labeling.

    Medicine: Investigated for its potential antifungal and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of (5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate involves its interaction with biological molecules, leading to changes in their fluorescence properties. This compound can bind to specific cellular components, allowing it to be used as a fluorescent probe. Its antifungal and antimicrobial activities are attributed to its ability to disrupt cellular membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides: Known for their antifungal and fluorescent properties.

    Nile Blue derivatives: Used as fluorescent dyes and probes in biological research.

Uniqueness

(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate stands out due to its unique combination of chromophoric properties and biological activities. Its ability to act as both a dye and a bioactive compound makes it versatile for various applications in research and industry.

Properties

CAS No.

20816-95-9

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

(5-anilinobenzo[a]phenoxazin-9-ylidene)-diethylazanium;nitrate

InChI

InChI=1S/C26H23N3O.NO3/c1-3-29(4-2)19-14-15-22-24(16-19)30-25-17-23(27-18-10-6-5-7-11-18)20-12-8-9-13-21(20)26(25)28-22;2-1(3)4/h5-17H,3-4H2,1-2H3;/q;-1/p+1

InChI Key

UKLGRWPGDFQNLT-UHFFFAOYSA-O

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC5=CC=CC=C5)OC2=C1)CC.[N+](=O)([O-])[O-]

Origin of Product

United States

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